Aspartocin D is a minor analogue of the amphomycin complex, which consists of a family of lipopeptide antibiotics produced by the bacterium Streptomyces canus. This compound was first isolated and characterized by researchers at the Fujian Institute of Microbiology in China in 2014. Aspartocin D exhibits significant antimicrobial activity, particularly against Gram-positive bacteria, and is presumed to inhibit bacterial cell wall peptidoglycan synthesis. Its minimal inhibitory concentration against Bacillus subtilis is reported to be as low as 0.125 µg/ml, indicating its potency as an antibiotic .
Aspartocin D is derived from the fermentation broth of the Streptomyces canus strain FIM0916. The classification of this compound falls under lipopeptide antibiotics, which are known for their unique structure and mechanism of action against bacterial pathogens. The compound has been cataloged with the Chemical Abstracts Service number 1562369-96-3 .
The synthesis of Aspartocin D involves several steps, primarily focusing on fermentation and extraction processes. The production begins with the large-scale fermentation of Streptomyces canus, where specific conditions such as temperature, pH, and nutrient composition are optimized to enhance yield. Following fermentation, various chromatographic techniques are employed for extraction and purification. These methods include:
The molecular formula of Aspartocin D is with a molecular weight of approximately 1262.4 g/mol. The compound appears as an off-white to fawn solid. Its structure includes multiple cyclic peptide linkages characterized by trans configurations and features two D-amino acid residues .
Aspartocin D undergoes various chemical reactions typical for lipopeptides, including:
Common reagents used in the analysis and preparation include solvents like ethanol, methanol, dimethylformamide, and dimethyl sulfoxide. These solvents facilitate the extraction and purification processes essential for obtaining Aspartocin D in a usable form .
Aspartocin D's mechanism primarily involves the inhibition of bacterial cell wall peptidoglycan synthesis. This action is crucial for its antibacterial properties, particularly against Gram-positive bacteria. The antibiotic's efficacy is enhanced in calcium-dependent environments, suggesting that calcium ions play a role in its binding or activity against bacterial targets .
The compound demonstrates significant antibacterial activity with minimal inhibitory concentrations ranging from 0.06 to 4 µg/ml against Bacillus subtilis and from 0.25 to 8 µg/ml against Staphylococcus aureus, depending on calcium concentrations present during testing .
Aspartocin D has several scientific applications due to its potent antimicrobial properties. It is primarily researched for its potential use in treating infections caused by Gram-positive bacteria. Its unique mechanism of action makes it a candidate for further development as an antibiotic agent in clinical settings . Additionally, ongoing studies aim to explore its structural analogues for enhanced efficacy or reduced resistance profiles against target pathogens .
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 108294-53-7
CAS No.: 14066-13-8
CAS No.: 54986-75-3
CAS No.: 85815-37-8